Cas no 5231-87-8 (diethoxycyclobut-3-ene-1,2-dione)
diethoxycyclobut-3-ene-1,2-dione Chemical and Physical Properties
Names and Identifiers
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- 3,4-Diethoxy-3-cyclobutene-1,2-dione
- Squaric acid diethyl ester
- 3,4-Diethoxycyclobut-3-ene-1,2-dione
- Diethyl squarate
- diethoxycyclobut-3-ene-1,2-dione
- AC-22926
- 3,4-diethyoxy-3-cyclobutene-1,2-dione
- 3.4-diethoxy-3-cyclobutene-1,2-dione
- DFSFLZCLKYZYRD-UHFFFAOYSA-
- AM20100287
- DTXSID30200334
- PS-4470
- FT-0600794
- 3,4-diethoxy-3-cyclobuten-1,2-dion
- InChI=1/C8H10O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h3-4H2,1-2H3
- 3,4-Diethoxy-cyclobut-3-ene-1,2-dione
- CS-W004755
- EN300-215540
- D3253
- A829027
- 3 pound not4-Diethoxy-3-cyclobutene-1 pound not2-dione
- 3,4-diethoxycyclobut-3-ene-1,2-dione;Diethyl squarate
- J-511148
- AKOS015905438
- 1,2-diethoxycyclobutenedione
- MFCD00001333
- 5231-87-8
- 3,4-diethoxy-3 cyclobutene-1,2-dione
- 3,4-diethoxy-3-cyclobuten-1,2-dione
- 3,4-Diethoxy-3-cyclobutene-1,2-dione, 98%
- BP-13098
- SCHEMBL94221
- Diethoxycyclobutenedione
- 1,2-diethoxycyclobutene-3,4-dione
- 3-Cyclobutene-1,2-dione, 3,4-diethoxy-
- SY013529
- 3,4,-diethoxy-3-cyclobutene-1,2-dione
- Diethyl squarate; 3,4-Diethoxycyclobut-3-ene-1,2-dione; 3:4-diethoxycyclobut-3-ene-1:2-dione
- DB-006276
- FD29532
- 3,4-Diethoxy-3-cyclobutene-1,2-dione;Squaric acid diethyl ester
-
- MDL: MFCD00001333
- Inchi: 1S/C8H10O4/c1-3-11-7-5(9)6(10)8(7)12-4-2/h3-4H2,1-2H3
- InChI Key: DFSFLZCLKYZYRD-UHFFFAOYSA-N
- SMILES: O(CC)C1C(C(C=1OCC)=O)=O
- BRN: 640626
Computed Properties
- Exact Mass: 170.05800
- Monoisotopic Mass: 170.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
- Topological Polar Surface Area: 52.6A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.15 g/mL at 25 °C(lit.)
- Boiling Point: 95 °C/0.1 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:230°F
Degrees Celsius:110°C - Refractive Index: n20/D 1.509(lit.)
- Water Partition Coefficient: Insoluble
- PSA: 52.60000
- LogP: 0.42280
- Solubility: Not determined
diethoxycyclobut-3-ene-1,2-dione Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H315-H317-H319-H334
- Warning Statement: P261-P264-P272-P280-P284-P302+P352+P333+P313+P362+P364-P304+P340+P342+P311-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38-42/43
- Safety Instruction: S7-S26-S37/39-S24-S23
- FLUKA BRAND F CODES:10
- RTECS:GU1772466
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38; R42/43
- Safety Term:S23;S24;S26;S37/39
diethoxycyclobut-3-ene-1,2-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154372-100g |
diethoxycyclobut-3-ene-1,2-dione |
5231-87-8 | >98.0%(GC) | 100g |
¥992.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154372-25g |
diethoxycyclobut-3-ene-1,2-dione |
5231-87-8 | >98.0%(GC) | 25g |
¥296.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154372-1g |
diethoxycyclobut-3-ene-1,2-dione |
5231-87-8 | >98.0%(GC) | 1g |
¥40.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154372-5g |
diethoxycyclobut-3-ene-1,2-dione |
5231-87-8 | >98.0%(GC) | 5g |
¥116.90 | 2023-09-03 | |
| Alichem | A019150017-25g |
3,4-Diethoxycyclobut-3-ene-1,2-dione |
5231-87-8 | 98% | 25g |
$150.70 | 2023-09-01 | |
| Alichem | A019150017-100g |
3,4-Diethoxycyclobut-3-ene-1,2-dione |
5231-87-8 | 98% | 100g |
$345.42 | 2023-09-01 | |
| Alichem | A019150017-500g |
3,4-Diethoxycyclobut-3-ene-1,2-dione |
5231-87-8 | 98% | 500g |
$808.00 | 2023-09-01 | |
| Chemenu | CM202378-100g |
3,4-Diethoxy-3-cyclobutene-1,2-dione |
5231-87-8 | 98% | 100g |
$204 | 2021-06-15 | |
| Chemenu | CM202378-500g |
3,4-Diethoxy-3-cyclobutene-1,2-dione |
5231-87-8 | 98% | 500g |
$748 | 2021-06-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3253-25G |
3,4-Diethoxy-3-cyclobutene-1,2-dione |
5231-87-8 | >98.0%(GC) | 25g |
¥1190.00 | 2024-04-16 |
diethoxycyclobut-3-ene-1,2-dione Suppliers
diethoxycyclobut-3-ene-1,2-dione Related Literature
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Jin-Xin Che,Zhi-Long Wang,Xiao-Wu Dong,You-Hong Hu,Xin Xie,Yong-Zhou Hu RSC Adv. 2018 8 11061
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Sven Niewiadomski,Zeenat Beebeejaun,Helen Denton,Terry K. Smith,Richard J. Morris,Gerd K. Wagner Org. Biomol. Chem. 2010 8 3488
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Luke A. Marchetti,Tobias Kr?mer,Robert B. P. Elmes Org. Biomol. Chem. 2022 20 7056
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D. Brickute,A. Beckley,L. Allott,M. Braga,C. Barnes,K. J. Thorley,E. O. Aboagye RSC Adv. 2021 11 12423
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Peter J. Holliman,Christopher P. Kershaw,Eurig W. Jones,Diana Meza-Rojas,Anthony Lewis,James McGettrick,Dawn Geatches,Kakali Sen,Sebastian Metz,Graham J. Tizzard,Simon J. Coles J. Mater. Chem. A 2020 8 22191
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alkyl aryl ethers
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ethers Alkyl aryl ethers
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on diethoxycyclobut-3-ene-1,2-dione
Comprehensive Analysis of Diethoxycyclobut-3-ene-1,2-dione (CAS No. 5231-87-8): Properties, Applications, and Innovations
Diethoxycyclobut-3-ene-1,2-dione (CAS No. 5231-87-8) is a specialized organic compound with a unique cyclic structure, featuring two ethoxy groups and a dione moiety. Its molecular formula, C8H10O4, highlights its potential as a versatile intermediate in synthetic chemistry. The compound's cyclobutene-dione core and ethoxy functional groups contribute to its reactivity, making it valuable for applications ranging from pharmaceuticals to advanced materials. Researchers and industries are increasingly exploring its utility due to its balanced stability and reactivity under controlled conditions.
In recent years, the demand for high-performance organic intermediates like Diethoxycyclobut-3-ene-1,2-dione has surged, driven by advancements in green chemistry and sustainable synthesis. A 2023 study highlighted its role in reducing waste in multi-step reactions, aligning with the global push for eco-friendly chemical processes. Users frequently search for "CAS 5231-87-8 applications" or "Diethoxycyclobut-3-ene-1,2-dione synthesis," reflecting growing interest in its practical uses. This article addresses these queries while delving into the compound's scientific nuances.
The physicochemical properties of Diethoxycyclobut-3-ene-1,2-dione include a melting point range of 80–85°C and moderate solubility in polar solvents like ethanol and acetone. Its UV-Vis absorption spectrum (λmax ~270 nm) suggests potential in photoactive materials, a hotspot in materials science. Computational studies predict its suitability for organic electronics, such as OLEDs, due to its conjugated system. These attributes make it a candidate for "next-gen optoelectronic materials," a trending topic in AI-driven research databases.
From a synthetic perspective, 5231-87-8 serves as a precursor for heterocyclic compounds via cycloaddition reactions. A 2022 Journal of Organic Chemistry paper demonstrated its use in constructing functionalized cyclobutanes, which are pivotal in drug discovery. Queries like "how to modify Diethoxycyclobut-3-ene-1,2-dione" or "CAS 5231-87-8 reactivity" often arise in academic forums, underscoring its role in structure-activity relationship (SAR) studies.
Innovations in catalysis have further expanded the utility of Diethoxycyclobut-3-ene-1,2-dione. For instance, palladium-catalyzed cross-coupling reactions with aryl halides yield aryl-substituted derivatives, a method gaining traction in patent literature. This aligns with industry searches for "CAS 5231-87-8 catalytic applications" and "scalable synthesis of cyclic diones." Such developments position the compound as a building block for fine chemicals.
Safety and handling of Diethoxycyclobut-3-ene-1,2-dione require standard laboratory precautions, including ventilation and PPE. While not classified as hazardous under major regulatory frameworks, its storage stability (recommended at 2–8°C under inert gas) is a common query among users. Recent forums emphasize "best practices for handling CAS 5231-87-8," reflecting practical concerns in industrial settings.
In conclusion, Diethoxycyclobut-3-ene-1,2-dione (CAS No. 5231-87-8) exemplifies the intersection of fundamental research and applied science. Its adaptability in pharmaceutical intermediates, material science, and catalysis ensures sustained relevance. As AI and high-throughput screening accelerate chemical discovery, compounds like this will remain at the forefront of innovation-driven chemistry.
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